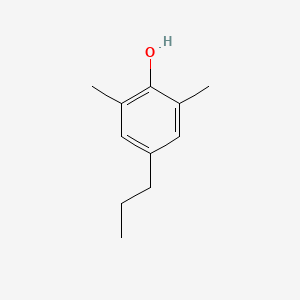
2,6-Dimethyl-4-propylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-propylphenol is an organic compound belonging to the class of phenols. It is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, which is substituted with two methyl groups at the 2 and 6 positions and a propyl group at the 4 position. This compound is known for its phenolic properties and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-propylphenol can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylphenol with propyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of a propyl halide (e.g., propyl bromide) to introduce the propyl group at the 4 position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes using similar reaction conditions but optimized for higher yields and efficiency. Catalysts and specific reaction conditions are often employed to ensure the selective introduction of the propyl group at the desired position on the benzene ring.
化学反应分析
Types of Reactions
2,6-Dimethyl-4-propylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives with reduced functional groups.
Substitution: Halogenated or nitrated phenolic compounds.
科学研究应用
2,6-Dimethyl-4-propylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Dimethyl-4-propylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The compound’s structure allows it to interact with enzymes, receptors, and other cellular components, leading to its observed effects.
相似化合物的比较
Similar Compounds
2,6-Dimethylphenol: Lacks the propyl group at the 4 position.
4-Propylphenol: Lacks the methyl groups at the 2 and 6 positions.
2,6-Dimethoxy-4-propylphenol: Contains methoxy groups instead of methyl groups at the 2 and 6 positions.
Uniqueness
2,6-Dimethyl-4-propylphenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
属性
CAS 编号 |
13037-82-6 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-propylphenol |
InChI |
InChI=1S/C11H16O/c1-4-5-10-6-8(2)11(12)9(3)7-10/h6-7,12H,4-5H2,1-3H3 |
InChI 键 |
HJZJMARGPNJHHG-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=C(C(=C1)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B14717329.png)

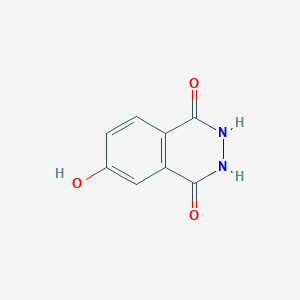
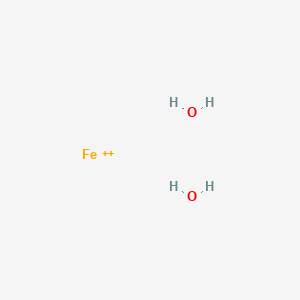
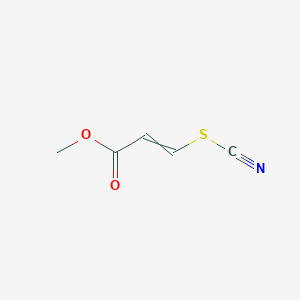

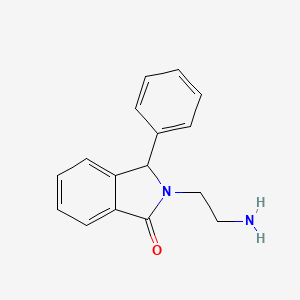
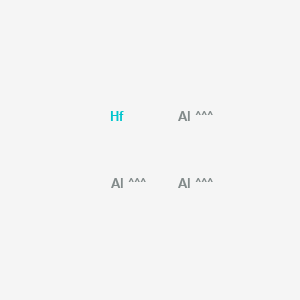
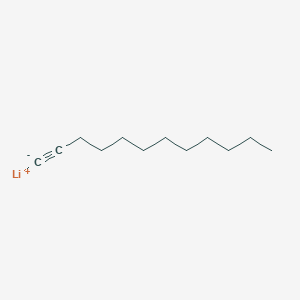
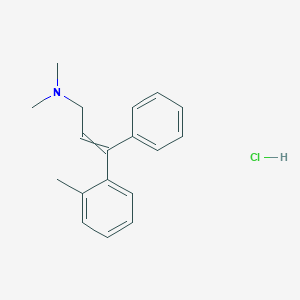
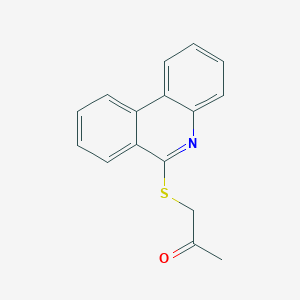

![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)

